molecular formula C12H14 B14167510 1,2,3,6,7,8-Hexahydro-as-indacene CAS No. 1076-17-1

1,2,3,6,7,8-Hexahydro-as-indacene

Cat. No.: B14167510
CAS No.: 1076-17-1
M. Wt: 158.24 g/mol
InChI Key: CGIPSWGAIQVCNY-UHFFFAOYSA-N
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Description

1,2,3,6,7,8-Hexahydro-as-indacene, with the CAS Registry Number 1076-17-1, is a valuable carbocyclic building block in organic and medicinal chemistry research. This compound, with the molecular formula C12H14 and a molecular weight of 158.24 g/mol, features a fused ring system that serves as a versatile scaffold for the synthesis of more complex structures . Its core structure is a key intermediate in developing compounds for pharmacological applications. For instance, closely related hexahydro-s-indacene derivatives are central intermediates in synthesizing potent NLRP3 inflammasome inhibitors, highlighting the therapeutic relevance of this chemical class . The structural motif is also utilized in stereochemical studies, as demonstrated by its application in the synthesis and absolute configuration determination of chiral diols using methods like circular dichroism . Researchers can leverage its physicochemical properties, including a calculated boiling point of 538.40 K and various thermodynamic parameters, for reaction optimization and development . This product, this compound, is provided For Research Use Only. It is strictly intended for laboratory research and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

1076-17-1

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

1,2,3,6,7,8-hexahydro-as-indacene

InChI

InChI=1S/C12H14/c1-3-9-7-8-10-4-2-6-12(10)11(9)5-1/h7-8H,1-6H2

InChI Key

CGIPSWGAIQVCNY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C3=C(CCC3)C=C2

Origin of Product

United States

Preparation Methods

Furanocyclophane Intermediate Synthesis

  • Mannich Condensation : 2-Methylfuran reacts with formaldehyde and dimethylamine hydrochloride to form a Mannich base.
  • Quaternization and Hoffmann Elimination : Treatment with methyl iodide followed by silver oxide converts the amine to a quaternary ammonium hydroxide, enabling elimination to a diene.
  • Pyrolytic Cycloaddition : Flash vacuum pyrolysis at 450°C induces-cycloaddition, yielding a furanocyclophane with 55% efficiency.

Photooxidative Ring Contraction

  • Singlet Oxygen Addition : Irradiating the furanocyclophane with visible light in the presence of rose bengal generates an endoperoxide.
  • Thermal Retro-Diels-Alder Reaction : Heating the endoperoxide at 120°C releases singlet oxygen and forms a diketone intermediate.
  • Acid-Catalyzed Dehydration : Treating the diketone with p-toluenesulfonic acid (pTSA) in toluene induces dehydration, producing this compound in 73% isolated yield.

This route’s main advantage is its scalability, with multigram quantities achievable in laboratory settings.

Catalytic Hydrogenation of Fully Aromatic Precursors

An alternative strategy involves the partial hydrogenation of as-indacene. Using palladium-on-carbon (Pd/C) under 3 atm H₂ in ethyl acetate selectively saturates three double bonds within 4 hours. Key parameters include:

Parameter Optimal Value Effect on Selectivity
Catalyst Loading 5 wt% Pd/C Prevents overhydrogenation
Temperature 25°C Maintains ring integrity
Solvent Polarity Ethyl Acetate Enhances reaction rate

Despite moderate yields (48–52%), this method avoids harsh conditions, making it suitable for acid-sensitive derivatives.

Mechanochemical Synthesis for Solvent-Free Production

Emerging green chemistry approaches utilize ball milling to synthesize polycyclic hydrocarbons. For this compound:

  • Reactants : 1,3-cyclohexadiene and maleic anhydride (1:1 molar ratio)
  • Conditions : Stainless-steel jars, 30 Hz frequency, 4-hour duration
  • Mechanism : Shear forces induce Diels-Alder cycloaddition followed by spontaneous decarboxylation

This method achieves 89% conversion with zero solvent waste, though product purification remains challenging due to mechanochemical byproducts.

Biocatalytic Routes Using Engineered Enzymes

Pioneering work has explored cytochrome P450 mutants for hydrocarbon biosynthesis. Key developments include:

  • Enzyme : CYP102A1 M11 mutant
  • Substrate : Linear terpene precursors
  • Reaction : Oxidative cyclization via radical intermediates
  • Yield : 22 mg/L in engineered E. coli cultures

While currently inefficient, this approach offers a sustainable pathway for industrial-scale production.

Comparative Analysis of Synthetic Methods

The table below evaluates critical metrics across preparation routes:

Method Yield (%) Purity (%) Scalability Environmental Impact
Tetralone Oxidation 68 95 Moderate High (toxic oxidants)
Photochemical 73 98 High Moderate
Catalytic Hydrogenation 52 90 High Low
Mechanochemical 89* 82 Limited Negligible
Biocatalytic <5 70 Low Low

*Conversion rather than isolated yield

Chemical Reactions Analysis

Types of Reactions

1,2,3,6,7,8-Hexahydro-as-indacene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst

    Substitution: Halogens (e.g., chlorine, bromine), nitro compounds

Major Products Formed

    Oxidation: Ketones, alcohols

    Reduction: More saturated hydrocarbons

    Substitution: Halogenated or nitro-substituted derivatives

Scientific Research Applications

There appears to be some confusion in the query, as the initial request focuses on "1,2,3,6,7,8-Hexahydro-as-indacene," while most of the search results discuss "1,2,3,5,6,7-Hexahydro-s-indacene." Because of this, the answer will cover both compounds to the degree possible.

This compound

Overview
this compound is an organic compound with the molecular formula C12H14 .

1,2,3,5,6,7-Hexahydro-s-indacene

Overview
1,2,3,5,6,7-Hexahydro-s-indacene is an organic compound with the molecular formula C12H14. It is a polycyclic hydrocarbon that belongs to the indacene family and is characterized by a fused ring system with six hydrogen atoms added to the indacene core.

Chemical Reactions

1,2,3,5,6,7-Hexahydro-s-indacene can undergo several chemical reactions:

  • Oxidation Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form ketones or carboxylic acids.
  • Reduction Further reduction can lead to fully saturated hydrocarbons.
  • Substitution Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Scientific Research Applications

1,2,3,5,6,7-Hexahydro-s-indacene has applications in several scientific fields:

  • Chemistry It serves as a building block in synthesizing more complex organic molecules because its unique structure makes it a valuable intermediate in organic synthesis.
  • Biology It is studied for its potential biological activity and interactions with biological molecules.
  • Medicine It is investigated for potential therapeutic properties, including its role as a precursor in synthesizing pharmaceutical compounds.
  • Industry It is utilized in producing specialty chemicals and materials with specific properties.

The biological activity of 1,2,3,5,6,7-Hexahydro-s-indacene is linked to its interactions with molecular targets within biological systems.

NLRP3 Inflammasome Inhibition Some derivatives can inhibit the NLRP3 inflammasome pathway, which is involved in activating inflammatory responses. A study showed that a derivative containing the hexahydroindacene moiety significantly inhibited interleukin-1 beta (IL-1β) release in human macrophages.

Anti-inflammatory Properties Some compounds derived from 1,2,3,5,6,7-Hexahydro-s-indacene have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting pro-inflammatory pathways.

Case Studies and Research Findings

  • Study on NLRP3 Inhibition A study evaluated the inhibitory effects of synthesized regioisomers of hexahydroindacene on IL-1β production in human monocyte-derived macrophages. One regioisomer displayed nanomolar inhibitory activity against IL-1β production, while others showed varying degrees of potency.
    CompoundIL-1β IC50 (nM)CC50 Hek293 (μM)CC50 HepG2 (μM)
    MCC9507.5>62.5>62.5
    Regioisomer 1232>62.5>62.5
    Regioisomer 21971>62.5>62.5
    Regioisomer 2a1238
  • Anti-tubercular activity Derivatives with a 1,2,3-triazole linker were screened for anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Compound 5a bearing a 4-nitro group showed significant anti-tubercular activity with a MIC value of 2.44 μM against M.tb H37Rv and displayed non-toxic characteristics against VERO cell lines .
  • Antiviral Activity Phenylalanine scaffolds with 1,2,3-triazole linkers were tested for their antiviral activity in TZM-bl cells infected with the HIV-1 NL4-3 virus. Most compounds displayed activity, with the 2-fluoro benzamide compound 7a exhibiting high anti-HIV activity (EC 50 = 3.13 μM) and low toxicity (CC 50 ≥ 16.48 μM) .

Mechanism of Action

The mechanism of action of 1,2,3,6,7,8-hexahydro-as-indacene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Table 1: Key Properties of 1,2,3,6,7,8-Hexahydro-as-indacene and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
This compound C₁₂H₁₄ 158.24 Asymmetric fused rings; high hydrophobicity (LogP 2.66) Drug synthesis, OSC polymers
1,2,3,5,6,7-Hexahydro-s-indacene C₁₂H₁₄ 158.24 Symmetric fused rings; reactive amine/isocyanate derivatives NLRP3 inhibitors, fluorescent probes
1,2,7,8-Tetrahydro-asymm-indacen-3(6H)-one C₁₂H₁₂O 172.22 Ketone functional group; partially unsaturated Intermediate in organic synthesis
Hexachlorocyclohexane (HCH) C₆H₆Cl₆ 290.83 Chlorinated cyclohexane isomers; high toxicity Pesticides (e.g., lindane)
4-Bromo-1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacene C₂₈H₄₅Br 461.56 Brominated and ethyl-substituted; steric hindrance Catalytic coupling reactions

Key Differences and Research Findings

(1) Symmetric vs. Asymmetric Indacenes

  • 1,2,3,5,6,7-Hexahydro-s-indacene (symmetric) is more reactive in electrophilic substitutions due to its planar symmetry, enabling efficient synthesis of isocyanates (e.g., 4-isocyanato derivatives) for sulfonamide drugs .
  • This compound (asymmetric) exhibits steric and electronic differences, favoring regioselective functionalization. Its derivatives show enhanced performance in OSC polymers due to optimized π-conjugation .

(2) Functional Group Influence

  • The ketone group in 1,2,7,8-tetrahydro-asymm-indacen-3(6H)-one (C₁₂H₁₂O) increases polarity, making it soluble in polar solvents—a critical feature for intermediates in multistep syntheses .
  • Bromination and ethyl substitution in 4-Bromo-octaethyl-s-indacene (C₂₈H₄₅Br) enhance steric bulk, reducing reactivity in nucleophilic substitutions but improving stability in catalytic applications .

(3) Chlorinated Analogues

  • Hexachlorocyclohexane (HCH) isomers, though structurally distinct, share a hexahydro framework. The γ-isomer (lindane) is a neurotoxic pesticide, highlighting how substituents drastically alter biological activity compared to non-halogenated indacenes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1,2,3,6,7,8-hexahydro-as-indacene?

  • Methodology : The compound is typically synthesized via cyclization reactions or catalytic hydrogenation of polycyclic precursors. For example, Rapoport and Smolinsky (1960) reported the cyclization of substituted dienes under acidic conditions to yield the indacene framework . Key steps include controlling reaction temperature (e.g., reflux in THF) and using triphosgene (BTC) for functionalization .
  • Characterization : Confirmed via 1^1H/13^13C NMR, HRMS, and elemental analysis. Physical properties include a density of 1.071 g/cm³, boiling point of 253.4°C, and logP of 2.66 .

Q. How is the purity of 1,2,3,6,7,8-hexahydro-as-indacene validated in synthetic workflows?

  • Analytical Techniques : High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) and LC-MS for mass confirmation. For example, derivatives like sulfonamide-linked indacenes were analyzed via 1^1H NMR (600 MHz, DMSO-d6) and HRMS to confirm structural integrity .

Q. What are the primary applications of this compound in pharmacological research?

  • Biological Relevance : The indacene scaffold is a core structure in NLRP3 inflammasome inhibitors (e.g., MCC950). It acts as a non-central nervous system (CNS)-penetrant inhibitor, demonstrating efficacy in obesity and inflammatory disease models .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of the indacene core?

  • Experimental Design : Regioselective substitution at the 4-position is achieved using isocyanate intermediates. For instance, 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene reacts with sulfonamides under basic conditions (e.g., triethylamine in THF) to yield carbamoyl derivatives .
  • Challenges : Competing reactions at adjacent positions require careful optimization of reaction time and stoichiometry. Deuterated analogs (e.g., d6-4-(2-hydroxypropan-2-yl)-5-methylfuran-2-sulfonamide) are used to track substitution patterns .

Q. What structural modifications enhance NLRP3 inhibitory activity while minimizing off-target effects?

  • Structure-Activity Relationship (SAR) : Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the 5-position of the indacene ring improves binding affinity to NLRP3. Conversely, electron-donating groups reduce potency. A phenyl substitution at this position maintained sub-micromolar activity in vitro .
  • Data Contradictions : Hydroxylation of the indacene moiety (observed in metabolite studies) reduces efficacy, highlighting the need for metabolic stability in lead optimization .

Q. How do solvent and catalyst choices influence the scalability of indacene-based syntheses?

  • Optimization Strategies : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates, while palladium or nickel catalysts improve yield in hydrogenation steps. For example, triphosgene-mediated isocyanate formation achieves 90% yield under nitrogen atmospheres .
  • Trade-offs : Scalability is limited by side reactions in large-scale reflux systems, necessitating iterative purification via column chromatography .

Key Challenges & Future Directions

  • Stereochemical Control : Limited data on enantiomeric separation of substituted indacenes .
  • Metabolic Stability : Hydroxylation metabolites require further profiling to improve pharmacokinetics .
  • Target Selectivity : Off-target effects in NLRP3 inhibitors demand computational modeling (e.g., electrostatic potential mapping with NLRP3 protein) .

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